Andrographidin B

Descripción

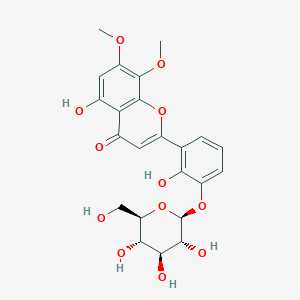

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-2-[2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-14-7-11(26)16-10(25)6-13(33-22(16)21(14)32-2)9-4-3-5-12(17(9)27)34-23-20(30)19(29)18(28)15(8-24)35-23/h3-7,15,18-20,23-24,26-30H,8H2,1-2H3/t15-,18-,19+,20-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUIPEIMZRLNKQ-BSTKLLGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Semi Synthetic Methodologies for Andrographidin B and Analogues

Total Synthesis Approaches for Andrographidin B

Semi-Synthetic Modification Strategies of Natural Product Scaffolds Relevant to this compound

Given the limited availability of direct total synthesis routes for this compound, semi-synthetic approaches utilizing readily available natural precursors, such as andrographolide (B1667393), have become a primary avenue for generating diverse analogues. These strategies leverage the inherent structural complexity of the natural product, modifying specific functional groups or ring systems to explore structure-activity relationships. The modifications primarily target hydroxyl groups, the lactone moiety, and double bonds within the diterpenoid skeleton kemdikbud.go.idmdpi.comresearchgate.neteurekaselect.combenthamdirect.comresearchgate.net.

Derivatization Techniques for Structural Diversification

A range of derivatization techniques have been employed to diversify the structure of andrographolide, offering insights into modifications applicable to this compound. These include:

Esterification and Acylation: The hydroxyl groups at positions C-3, C-14, and C-19 of andrographolide are common sites for derivatization. Esterification or acylation reactions, often using acid anhydrides or acid chlorides under basic conditions, have been widely used to introduce various acyl chains kemdikbud.go.idmdpi.comugm.ac.id. For instance, acetylation of the hydroxyl groups has been explored kemdikbud.go.idugm.ac.id.

Protection-Deprotection Strategies: To selectively modify specific functional groups, protecting groups are often employed. The hydroxyl groups at C-3 and C-19 can be protected, for example, as isopropylidene or benzylidene acetals, allowing for subsequent reactions at the C-14 hydroxyl group kemdikbud.go.idugm.ac.id.

Lactone Ring Modifications: The α,β-unsaturated lactone at C-14 is another key site for chemical modification. Reactions such as opening the lactone ring or introducing substituents have been investigated mdpi.commdpi.com.

Isomerization of Double Bonds: The double bond at C-8(17) in andrographolide can undergo isomerization to form endocyclic double bonds at C-8(9) or C-7(8) nih.gov. These isomerizations can significantly alter the compound's conformation and biological activity.

Sulfonation: Sulfonation of the hydroxyl groups, particularly at C-3 and C-19, has been performed to enhance hydrophilicity and solubility, yielding compounds like andrographolide sulfonates nih.gov.

Introduction of Nitrogen-Containing Moieties: Modifications involving the introduction of amino groups or related nitrogen-containing functionalities have also been explored, often through reactions at various positions of the diterpenoid core mdpi.comnih.gov.

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) has been utilized to synthesize triazole derivatives, typically by functionalizing the C-14 position with a propargyl ester mdpi.com.

Solid-Phase Synthesis: Linking 14-deoxyandrographolide (B149799) to resins, such as 2-chlorotrityl chloride resin, offers a platform for solid-phase synthesis, enabling the generation of diverse libraries of analogues researchgate.net.

Table 1: Common Derivatization Techniques Applied to Andrographolide Scaffolds

| Position of Modification | Type of Reaction/Derivatization | Example Reagents/Conditions | Resulting Derivative Type | Reference(s) |

| C-3, C-19 Hydroxyls | Protection (Acetal Formation) | 2,2-Dimethoxypropane / Pyridinium p-toluenesulfonate | 3,19-Isopropylidene andrographolide | kemdikbud.go.idugm.ac.id |

| C-3, C-19 Hydroxyls | Protection (Acetal Formation) | Benzyl chloride / Base | 3,19-Benzylidene andrographolide | kemdikbud.go.idugm.ac.id |

| C-14 Hydroxyl | Acylation | Acid anhydride (B1165640) or acid chloride / Base | 14-O-Acyl andrographolide | kemdikbud.go.idugm.ac.id |

| C-3, C-19 Hydroxyls | Acetylation | Acetic anhydride / Reflux | Tri-O-acetyl derivatives | kemdikbud.go.idugm.ac.id |

| C-14 Position | Esterification | Propargyl alcohol followed by click chemistry | 14α-O-(1,4-disubstituted-1,2,3-triazolyl) andrographolide | mdpi.com |

| C-14 Position | Esterification | Various carboxylic acids | C-14 esters | mdpi.comeurekaselect.com |

| C-3, C-19 Hydroxyls | Sulfonation | Sulfonating agents | Andrographolide sulfonates | nih.gov |

| C-8(17) Double Bond | Isomerization | Acidic conditions | Endocyclic Δ(8,9) or Δ(7,8) isomers | nih.gov |

| C-17 Position | Introduction of Amino Group | Various amine reagents | 17-Amino analogues | mdpi.comnih.gov |

Exploration of Chemical Reactions for Modifying Core Structures

The chemical reactions employed in these semi-synthetic strategies are diverse, aiming to introduce new functional groups or alter existing ones to modulate the compound's properties. Key reactions include:

Nucleophilic Substitution: Reactions at hydroxyl groups, often after activation or protection, are common. Esterification and etherification are prime examples.

Electrophilic Addition/Substitution: Reactions involving double bonds, such as epoxidation or halogenation, can be explored, though these are less frequently reported for direct derivatization of the core diterpenoid structure in the context of Andrographis paniculata compounds compared to functional group modifications.

Rearrangement Reactions: Isomerization of double bonds represents a key rearrangement strategy. Beckmann rearrangement has also been explored for creating novel derivatives eurekaselect.com.

Cycloaddition Reactions: Specifically, copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) has been used to introduce triazole rings, enhancing structural diversity mdpi.com.

Oxidation/Dehydration: While dehydration at C-14 can occur under certain acidic conditions, leading to undesired byproducts nih.gov, controlled oxidation can be a strategy for functionalization.

Advanced Synthetic Techniques and Their Application in Natural Product Chemistry

The synthesis of complex molecules like diterpenoids often relies on advanced synthetic techniques that enable efficient construction of carbon skeletons and precise control over stereochemistry. These techniques, while not always directly applied to this compound in published literature, represent the cutting edge of natural product synthesis and offer potential avenues for future research:

Cascade Reactions: Strategies involving multiple reactions occurring sequentially in one pot are highly efficient. Radical cascade cyclizations, epoxy-olefin cyclizations, and Prins-pinacol reactions are powerful tools for assembling complex polycyclic systems found in diterpenoids nih.gov20.210.105engineering.org.cn. For example, cascade reactions have been instrumental in the total synthesis of various complex diterpenes nih.gov20.210.105.

Metal-Catalyzed Reactions: Transition metal catalysis plays a crucial role in modern organic synthesis. Reactions such as Fe-catalyzed Nazarov cyclizations, Al-catalyzed carbonyl-ene reactions, and Cu(I)-catalyzed click chemistry are employed for ring formation and functional group interconversion nih.govmdpi.comacs.org.

Biomimetic Synthesis: Mimicking natural biosynthetic pathways, such as polyene cyclization or oxidative coupling, offers elegant strategies for constructing complex natural product architectures engineering.org.cnbioengineer.org.

Diels-Alder Cycloadditions: Both intermolecular and intramolecular Diels-Alder reactions are vital for constructing six-membered rings and establishing stereocenters, frequently used in diterpenoid synthesis nih.govresearchgate.netacs.orgbioengineer.org.

Desymmetrization Strategies: Utilizing symmetrical precursors and selectively breaking symmetry to create chirality is an efficient approach in total synthesis rsc.org.

These advanced techniques underscore the continuous innovation in synthetic chemistry, providing powerful tools for accessing and modifying complex natural products like this compound.

Compound Name List:

this compound

Andrographolide

Didehydroandrographolide

Neoandrographiside

3,19-Isopropylidene andrographolide

3,19-Benzylidene andrographolide

14-O-Acyl andrographolide derivatives

Tri-O-acetyl derivatives

14α-O-(1,4-disubstituted-1,2,3-triazolyl) andrographolide

Andrographolide sulfonates

17-Amino-8-epi-isoandrographolide analogues

14-Deoxy-andrographolide

Molecular Mechanisms of Action: Preclinical in Vitro and in Silico Investigations

Computational Approaches for Target Identification and Ligand-Protein Interaction Profiling

The identification of potential biological targets and the profiling of ligand-protein interactions are foundational steps in understanding a compound's mechanism of action. Computational techniques, including molecular docking and molecular dynamics simulations, are pivotal in this regard.

Molecular docking is a widely used in silico technique that predicts the preferred orientation of one molecule to another when bound to each other to form a stable complex. This method is crucial for identifying potential protein targets and understanding how ligands bind to them.

Molecular Docking Studies on Andrographidin B and Biological Target Proteins

Ligand-Protein Binding Affinity AnalysisMolecular docking simulations provide quantitative estimates of ligand-protein binding affinity, often expressed as docking scores or binding energies (e.g., in kcal/mol). These values help rank potential drug candidates and predict their efficacy. Studies have employed various docking tools, such as AutoDock Vina and Molegro Virtual Docker, to assess the binding of Andrographis paniculata compounds, including those related to this compound, to diverse protein targets. For instance, docking scores for related compounds have ranged from approximately -6.6 kcal/mol to -8.9 kcal/mol when interacting with viral proteins like Mpro, NSP15, and the S protein of SARS-CoV-2gsconlinepress.comnih.govunmul.ac.id. These scores indicate the strength of the non-covalent interactions formed between the ligand and the target protein.

Table 1: Representative Molecular Docking Scores of Andrographis paniculata Compounds with Biological Targets

| Compound (Related to this compound) | Target Protein | Docking Score (kcal/mol) | Reference |

| Andrographolide (B1667393) | Mpro (SARS-CoV-2) | -6.6 | unmul.ac.id |

| Andrographolide | NSP15 (SARS-CoV-2) | -8.6 | nih.gov |

| AGP-15 | S Protein (SARS-CoV-2) | -8.9 | nih.gov |

| Andrographiside | Diphtheria Toxin | Not specified | nih.govresearchgate.net |

| Andrographidin C | SARS-CoV-2 RdRp | Not specified | researchgate.net |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)The nature of intermolecular interactions dictates the specificity and strength of ligand-protein binding. Molecular docking visualizations allow for the detailed characterization of these interactions. Hydrogen bonds are frequently observed, forming between polar groups on the ligand and amino acid residues on the protein. Hydrophobic interactions, driven by the non-polar regions of both the ligand and the protein, also play a significant role in stabilizing the complex. Furthermore, pi-pi stacking interactions, often occurring between aromatic rings of the ligand and aromatic amino acid residues (like Tyrosine or Phenylalanine) or nucleotide bases in the target, can significantly enhance binding affinitynih.govnih.govresearchgate.net.

Table 2: Key Amino Acid Residues and Intermolecular Interactions in Ligand-Protein Complexes

| Ligand (Related to this compound) | Target Protein | Key Amino Acid Residues | Interaction Types | Reference |

| Andrographiside | Diphtheria Toxin | Lys, Ser, Gly, Tyr, Pro, Thr | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| Andrographidin C | SARS-CoV-2 RdRp | Lys551, Glu811 | Hydrogen bonds, Pi-Pi stacking | researchgate.net |

| Andrographolide | Mpro (SARS-CoV-2) | Phe140, Leu141, Asn142, Gly143, His163, Glu166, Gln189, Thr190 | Hydrogen bonds, Hydrophobic interactions | unmul.ac.id |

| Flavonoids (from A. paniculata) | HBx protein (HBV) | Arg138, His139, Lys140, Trp141 | Stable binding interactions, Hydrogen bonds | nih.gov |

| AGP Derivatives | NSP15 (SARS-CoV-2) | His-235, His-250, Lys-290 (catalytic triad), Thr-341, Tyr-343, Ser-294 | H-bonds, Hydrophobic, Ionic interactions | nih.gov |

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic perspective, tracking the movement and conformational changes of the complex over time. MD simulations are crucial for evaluating the stability of the docked complex and understanding the flexibility of both the ligand and the protein.

In silico screening and virtual library design are powerful strategies for identifying novel compounds with improved therapeutic properties or for discovering new applications for existing compounds. These methods leverage computational tools to explore vast chemical spaces efficiently.

Virtual screening campaigns involve computationally assessing large libraries of molecules against a target protein to identify potential hits. This can include structure-based virtual screening (SBVS), which uses the 3D structure of the target, or ligand-based virtual screening (LBVS), which relies on the properties of known active molecules creative-biostructure.commdpi.com. For example, studies have explored virtual screening of andrographolide analogues to identify compounds with enhanced binding affinities or specific activities, such as against cyclooxygenase-2 (COX-2) nih.gov. Ligand-based approaches, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis, are also employed to predict the biological activity of new compounds based on their structural features and similarity to known active molecules creative-biostructure.com. These computational strategies are instrumental in guiding the synthesis of new derivatives and optimizing lead compounds, potentially leading to the discovery of more potent and selective therapeutic agents.

Structure Activity Relationship Sar Studies of Andrographidin B and Analogues

Design and Synthesis of Andrographidin B Derivatives for SAR Elucidation

The design and synthesis of novel derivatives are central to SAR elucidation. Researchers modify existing lead compounds, such as Andrographolide (B1667393) (a parent compound related to this compound), by introducing various chemical groups or altering existing functionalities at specific positions. These synthesized analogues are then evaluated for their biological activities, providing data to correlate structural changes with observed effects.

Studies on andrographolide derivatives have focused on modifications at key positions like C3, C14, and C19 to enhance potency and reduce toxicity. For instance, derivatives synthesized for anti-Zika virus activity demonstrated that modifications at these positions could lead to improved efficacy. Specific examples include compound 17b, a 19-acetylated 14α-(5',7'-dichloro-8'-quinolyloxy) derivative, and compound 3, a 14β-(8'-quinolyloxy)-3,19-diol derivative, both showing significant anti-Zika potential nih.gov.

In the realm of anti-cancer research, chemo-selective functionalization at the C14 hydroxyl group of andrographolide analogues has yielded compounds with notable cytotoxic potencies against human leukemic cell lines, such as compounds 6a and 9b nih.gov. Furthermore, extensive work on anti-hepatitis B virus (anti-HBV) agents involved synthesizing 48 derivatives of dehydroandrographolide (B1139154) and andrographolide. This led to the identification of compounds like 4e, which could inhibit HBsAg and HBeAg secretions along with HBV DNA replication, and compound 2c, which demonstrated exceptional activity against HBV DNA replication with favorable octanol-water partition coefficients (logP) and distribution coefficients (logD) nih.gov.

Table 1: SAR of Andrographolide Derivatives and Related Compounds

| Compound ID/Name | Structural Modification/Focus Area | Reported Biological Activity | Reference(s) |

| Andrographolide Derivatives | Modifications at C3, C14, C19 positions | Enhanced potency and reduced toxicity against Zika virus | nih.gov |

| Compound 17b (19-acetylated 14α-(5',7'-dichloro-8'-quinolyloxy) derivative) | Acetylation at C19, quinolyloxy moiety at C14α | Potent anti-Zika activity | nih.gov |

| Compound 3 (14β-(8'-quinolyloxy)-3,19-diol derivative) | Quinolyloxy moiety at C14β, diol at C3 and C19 | Potent anti-Zika activity | nih.gov |

| Andrographolide Analogues | Chemo-selective functionalization at C14 hydroxy | In vitro cytotoxicities against human leukemic cell lines | nih.gov |

| Compound 6a | Functionalization at C14 hydroxy | Significant anti-cancer potency | nih.gov |

| Compound 9b | Functionalization at C14 hydroxy | Significant anti-cancer potency | nih.gov |

| Dehydroandrographolide/Andrographolide Derivatives | Synthesis of 48 derivatives | Anti-HBV properties, reduced cytotoxicity | nih.gov |

| Compound 4e | Specific modifications (details not provided in abstract) | Inhibited HBsAg, HBeAg secretions, and HBV DNA replication | nih.gov |

| Compound 2c | Specific modifications (optimal logP ~1.78, logD values) | Most active against HBV DNA replication (SI > 165.1) | nih.gov |

| Andrographolide | α-alkylidene-γ-butyrolactone moiety | Major role in activity profile (anti-cancer) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) employs statistical methods to correlate the physicochemical properties (molecular descriptors) of a series of compounds with their observed biological activities. This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process.

QSAR studies are vital for understanding which molecular features are critical for biological activity. By analyzing a dataset of compounds and their activities, QSAR models can identify key descriptors (e.g., lipophilicity, electronic properties, steric parameters) that significantly influence the biological outcome. These models serve as predictive tools, guiding the synthesis of more potent analogues.

While specific applications of CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) directly to this compound were not detailed in the provided search results, these advanced QSAR techniques are commonly used in drug design. 2D-QSAR models, which utilize molecular descriptors derived from 2D representations of molecules, have been employed in studies related to other bioactive compounds. For instance, machine learning methods such as Genetic Function Approximation (GFA), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are used in conjunction with 2D-QSAR to understand enzyme inhibitory activities researchgate.net. 3D-QSAR models, which consider the three-dimensional arrangement of atoms and their associated fields, provide a more detailed spatial understanding of molecular interactions pharmacophorejournal.comnih.govrsc.org.

The ultimate goal of QSAR is to develop predictive models. These models, once validated, can forecast the biological activity of novel compounds based solely on their chemical structures. For example, SAR studies on anti-HBV derivatives revealed that certain logP and logD values were associated with optimal activity for compound 2c nih.gov. Similarly, 3D-QSAR models have been developed to predict the potency of compounds, such as identifying compound 20g as the most potent antitubercular agent within a library of benzimidazoles rsc.org. This predictive capability is invaluable for prioritizing synthetic efforts and accelerating the discovery of lead compounds.

Identification of Pharmacophoric Features and Key Structural Motifs for Activity

Identifying pharmacophoric features—the essential three-dimensional arrangement of functional groups necessary for biological activity—is a critical outcome of SAR studies. These features act as a molecular "key" that fits into the "lock" of a biological target.

For andrographolide derivatives, the α-alkylidene-γ-butyrolactone moiety has been identified as playing a significant role in their activity profile nih.gov. Molecular docking studies, which simulate the binding of compounds to target proteins, offer insights into potential pharmacophoric interactions. For instance, docking of Andrographis paniculata constituents against SARS-CoV-2 targets revealed specific interactions with amino acid residues like Phe140, Leu141, and His163, suggesting the importance of certain functional groups on the compounds for these interactions researchgate.netjapsonline.com. General pharmacophore modeling studies often identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers as crucial for activity japsonline.commdpi.com.

Advanced Analytical Methodologies for Andrographidin B Characterization and Quantification in Complex Biological Matrices

Chromatographic Techniques for Separation and Purification

Chromatographic methods are foundational for isolating Andrographidin B from the intricate mixtures found in biological samples. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced counterpart, UPLC, are extensively utilized for the separation and purification of this compound. UPLC, operating at higher pressures and employing smaller particle-sized stationary phases (less than 2.5 µm), offers significant advantages over traditional HPLC, including improved speed, resolution, and sensitivity crbb-journal.commdpi.com. These techniques are vital for resolving this compound from co-extracted compounds and matrix components. Studies have demonstrated the application of HPLC for quantifying related compounds like andrographolide (B1667393) in Andrographis paniculata extracts, with validated methods showing good linearity, accuracy, and precision upm.edu.myresearchgate.net. UPLC methods, in particular, have been developed for the precise quantification of andrographolide, achieving low limits of detection (LOD) and quantification (LOQ) crbb-journal.com. The principles of UPLC are similar to HPLC but with enhanced performance due to reduced column length and faster mobile phase flow rates, leading to shorter analysis times and reduced solvent consumption crbb-journal.commdpi.com.

Method Development and Optimization for Specificity and Sensitivity

Developing analytical methods for biological matrices requires rigorous optimization to ensure specificity, selectivity, sensitivity, accuracy, and precision nih.govlabmanager.comfda.gov. Specificity refers to the ability of the method to unequivocally identify and quantify the analyte of interest without interference from other components in the sample, such as impurities, degradants, or matrix constituents nih.govich.org. Method development involves systematically refining parameters like mobile phase composition, pH, column type, and detection wavelength to enhance these performance characteristics labmanager.com. For instance, selecting appropriate detection wavelengths in HPLC can maximize sensitivity and specificity, although mobile phase components might cause minor shifts sigmaaldrich.com. In bioanalysis, especially with tandem mass spectrometry, understanding and controlling matrix effects is paramount, as co-eluting matrix components can alter analyte ionization and chromatographic response, impacting sensitivity nih.gov. Optimization aims to achieve robust methods that perform consistently under routine laboratory conditions and can be transferred to different environments labmanager.com.

Spectrometric and Hyphenated Techniques for Identification and Quantification

Spectrometric and hyphenated techniques provide the definitive identification and precise quantification of this compound. These methods leverage the unique spectral properties of the molecule and its fragmentation patterns.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS, UPLC-MS), is indispensable for identifying and quantifying compounds like this compound in complex biological samples nih.govjocpr.commdpi.com. MS provides information on the mass-to-charge ratio (m/z) of ions, allowing for molecular weight determination. Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity by fragmenting selected precursor ions and analyzing the resulting product ions nih.govmdpi.comthermofisher.com. This fragmentation pattern serves as a molecular fingerprint for unambiguous identification. For this compound, LC-MS analysis has been reported, providing precursor ion information such as [M+Na]+ at m/z 515.116, with characteristic fragment ions observed nih.gov. MS/MS techniques are crucial for overcoming matrix effects and achieving accurate quantification in biological fluids nih.gov. The combination of HPLC or UPLC with MS/MS (LC-MS/MS, UPLC-MS/MS) is a powerful approach for sensitive and selective analysis of natural products in complex matrices crbb-journal.comjocpr.commdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for analyzing volatile and semi-volatile compounds. While this compound itself might require derivatization for GC analysis due to its polarity and molecular weight, GC-MS has been widely used to identify and quantify various constituents present in Andrographis paniculata extracts innovareacademics.inajrconline.orgthepharmajournal.comresearchgate.net. These studies have identified numerous bioactive compounds, providing a comprehensive phytochemical profile of the plant material. GC-MS analysis typically involves separating compounds on a capillary column and then detecting them using a mass spectrometer, often with libraries like NIST for compound identification based on retention time and mass spectra innovareacademics.inthepharmajournal.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the detailed three-dimensional structure of organic molecules, including this compound mdpi.comnih.gov. Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) provide extensive information about the connectivity, stereochemistry, and conformation of the molecule. NMR is essential for unequivocally assigning the structure of isolated compounds and verifying their identity, especially for novel compounds or when confirming the structure of known compounds like this compound. While direct quantification by NMR is possible, it is often complemented by chromatographic methods for biological samples where concentrations may be low and matrices complex smujo.id.

Method Validation Protocols for Academic Research Applications

Method validation is a critical process in analytical chemistry, particularly when quantifying compounds like this compound in complex biological matrices. It ensures that the analytical method employed is reliable, reproducible, and suitable for its intended purpose, providing accurate and precise results for academic research. This section details essential validation protocols, including linearity, detection limits, quantitation limits, precision, accuracy, robustness, and stability.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Determinations

Linearity is a fundamental validation parameter that assesses the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically established by analyzing a series of standards at different concentrations and constructing a calibration curve, often plotting instrument response versus analyte concentration. The linearity is evaluated using linear regression analysis, with a high correlation coefficient (r²) indicating good linearity pharmtech.comrjlbpcs.comaustinpublishinggroup.com. For instance, studies on related compounds like Andrographolide (ADG) and Neoandrographolide (B1678159) (NEO) have demonstrated linear calibration curves over concentration ranges of 1 to 200 µg/ml upm.edu.my. Other analytical methods have reported linearity with correlation coefficients exceeding 0.999 researchgate.net or over ranges such as 0.5–25 mg/kg for LC-MS/MS analysis researchgate.net.

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy pharmtech.comscielo.br. The Limit of Quantitation (LOQ) is defined as the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated method conditions pharmtech.comscielo.br. Common methods for determining LOD and LOQ include using the signal-to-noise (S/N) ratio (typically ≥ 3:1 for LOD and ≥ 10:1 for LOQ) or calculating them from the calibration curve parameters, often using the formula: LOD = 3.3 × (standard deviation of response / slope of calibration curve) and LOQ = 10 × (standard deviation of response / slope of calibration curve) sepscience.comresearchgate.netund.edu.

While specific validation data for this compound in biological matrices were not directly found in the provided literature, studies on structurally similar compounds from Andrographis paniculata offer relevant insights. For example, an RP-HPLC method developed for Andrographolide (ADG) and Neoandrographolide (NEO) reported the following limits:

| Compound | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Andrographolide (ADG) | 4.65 µg/ml | 14.11 µg/ml |

| Neoandrographolide (NEO) | 4.12 µg/ml | 12.48 µg/ml |

These values demonstrate the sensitivity achievable with HPLC methods for these types of compounds upm.edu.my. For LC-MS/MS methods, typical LOD and LOQ values can be significantly lower, with examples ranging from 0.01–0.04 mg/kg for LOD and 0.04–0.12 mg/kg for LOQ in other analyses researchgate.net. Similarly, for other HPLC applications, LODs around 0.0351 µg/mL and LOQs around 0.1171 µg/mL have been reported transharmreduction.org.

Precision and Accuracy Assessments (Intra-day and Inter-day Variability)

Accuracy quantifies the closeness of agreement between the measured value and the true or accepted reference value pharmtech.comrjlbpcs.comaustinpublishinggroup.com. It is typically assessed by determining the percent recovery of the analyte when spiked into a biological matrix at known concentrations or by comparing results against a reference method. For ADG and NEO, accuracy values ranged from 89.6% to 113.2%, with mean recoveries between 95% and 97% across tested concentrations upm.edu.my. Other studies have reported accuracy as percentage recovery between 83.5–103.8% researchgate.net or within the range of 96.0–102.6% researchgate.net.

Precision refers to the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions pharmtech.comrjlbpcs.comaustinpublishinggroup.com. It is evaluated through repeatability (intra-assay precision) and intermediate precision (inter-assay precision, which includes variations due to different days, analysts, or equipment). Precision is commonly expressed as the relative standard deviation (%RSD) or coefficient of variation (CV) pharmtech.comrjlbpcs.com.

Future Directions in Andrographidin B Research

Emerging Research Areas in Andrographidin B Biosynthesis and Production

The complete biosynthetic pathway of this compound has not yet been fully elucidated, presenting a significant area for future research. As a flavonoid, its synthesis is understood to originate from the general phenylpropanoid pathway, but the specific enzymes and regulatory genes that lead to its final structure are unknown.

Future research will likely focus on identifying the specific chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavone (B191248) synthase (FNS), and various modifying enzymes (like hydroxylases and methyltransferases) responsible for its production in Andrographis paniculata. Studies have shown that the accumulation of flavonoids, including this compound, can be influenced by environmental factors such as drought stress, which up-regulates their biosynthetic pathways. nih.govsciltp.com Understanding the genetic regulation behind this stress response could enable new strategies for enhanced production.

Key emerging research areas include:

Gene Discovery: Utilizing transcriptomic data from Andrographis paniculata to identify candidate genes that are co-expressed with this compound accumulation.

Enzyme Characterization: In vitro expression and functional characterization of candidate enzymes to confirm their role in the biosynthetic pathway.

Metabolic Engineering: Engineering microbial hosts (e.g., E. coli or Saccharomyces cerevisiae) or using plant cell cultures with the identified biosynthetic genes to create sustainable and scalable production platforms for this compound, independent of agricultural cultivation.

Table 1: Potential Enzymes and Transcription Factors for this compound Biosynthesis Research

| Enzyme/Factor Class | General Function in Flavonoid Biosynthesis | Relevance to this compound |

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. | Foundational step for all flavonoid precursors. |

| Chalcone Synthase (CHS) | Catalyzes the condensation reaction to form the foundational C15 chalcone scaffold. | A critical control point in the flavonoid pathway. nih.gov |

| Chalcone Isomerase (CHI) | Isomerizes the chalcone into a flavanone (B1672756), a key intermediate. | Directs intermediates towards the flavone/flavonol branch. nih.gov |

| Flavone Synthase (FNS) | Introduces a double bond into the flavanone C-ring to produce a flavone. | A key enzyme likely responsible for creating the core this compound structure. |

| Cytochrome P450 Hydroxylases | Add hydroxyl groups to specific positions on the flavonoid rings. | Necessary for creating the specific hydroxylation pattern of this compound. |

| O-Methyltransferases (OMTs) | Transfer methyl groups to hydroxyls, creating methoxy (B1213986) groups. | Crucial for the final methoxy substitutions seen in the this compound structure. |

| MYB and bHLH Transcription Factors | Regulate the expression of flavonoid biosynthetic genes. nih.gov | Identifying the specific TFs that control this compound production could allow for targeted up-regulation. |

Advancements in Mechanistic Elucidation of this compound Bioactivities

While preliminary studies and traditional use suggest this compound possesses a range of bioactivities, including antioxidant, anti-inflammatory, and anticancer effects, the specific molecular mechanisms behind these actions are largely unexplored. researchgate.net Future research must move beyond broad activity screening to pinpoint the precise cellular targets and signaling pathways modulated by this compound.

Prospective studies will likely investigate:

Target Identification: Employing techniques like affinity chromatography, cellular thermal shift assays (CETSA), and computational target prediction to identify direct protein binding partners of this compound.

Signaling Pathway Analysis: Investigating the effect of this compound on key inflammatory pathways (e.g., NF-κB, MAPK, JAK-STAT), cell survival pathways (e.g., PI3K/Akt), and endoplasmic reticulum stress responses. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action

A systems-biology approach using multi-omics data integration is a powerful future direction for understanding the holistic impact of this compound on biological systems. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive map of the cellular response to the compound. A recent study on Andrographis paniculata successfully used an integrative multi-omics approach, including UHPLC-QTOF-MS and MALDI-MSI, to profile bioactive constituents, demonstrating the feasibility and power of this methodology for compounds from this plant. bohrium.comscilit.com

Future research integrating multi-omics could involve:

Transcriptomics (RNA-seq): Treating cells or model organisms with this compound to identify all genes that are up- or down-regulated, revealing the genetic networks it influences.

Proteomics: Quantifying changes in the entire protein landscape of a cell after treatment to see how transcriptional changes translate into functional protein expression.

Metabolomics: Analyzing how this compound alters the metabolic profile of a cell, which can provide insights into its effects on cellular energy and biosynthetic processes.

By integrating these datasets, researchers can build network models to predict the compound's mechanism of action, identify novel biomarkers of its activity, and discover new therapeutic applications.

Table 2: Potential Applications of Multi-Omics in this compound Research

| Omics Layer | Methodology | Potential Insights |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of gene networks and signaling pathways modulated by this compound. |

| Proteomics | Mass Spectrometry (MS)-based proteomics, CETSA | Discovery of direct protein targets and downstream changes in protein expression and post-translational modifications. |

| Metabolomics | Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS) | Understanding the impact of this compound on cellular metabolism and endogenous small molecule pathways. |

| Integrated Analysis | Network Biology, Pathway Analysis | A holistic view of the compound's mechanism of action, from gene to metabolite, enabling the prediction of novel functions. |

Development of Novel Research Tools and Methodologies for this compound Studies

Advancements in analytical and computational tools are crucial for accelerating this compound research. The development and application of novel methodologies will enable more sensitive detection, precise quantification, and predictive modeling of its biological activities.

Computational and In Silico Tools: Molecular docking and other computational methods are already being used to screen this compound for potential bioactivities. These in silico studies predict the binding affinity of the compound to specific protein targets, providing hypotheses that can be tested experimentally in the lab. For instance, this compound has been computationally docked against viral proteins from SARS-CoV-2 and Dengue virus, as well as proteins from cobra venom, to explore its potential as an antiviral or detoxification agent. gsconlinepress.compjps.pkresearchgate.net

Advanced Analytical Techniques: Sophisticated analytical methods are essential for accurately identifying and quantifying this compound in complex mixtures like plant extracts. Techniques such as Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry (RRLC-TOF/MS) have been successfully applied to analyze the chemical constituents of Andrographis paniculata, enabling precise measurement of its flavonoid and diterpenoid components. nih.gov

Future developments in this area will focus on creating more sensitive and high-throughput analytical platforms and refining computational algorithms to improve the predictive accuracy of in silico models.

Table 3: Summary of In Silico Docking Studies Involving this compound

| Protein Target(s) | Associated Condition/Organism | Research Goal | Reference |

| NSP3 and NSP5 proteases | SARS-CoV-2 | To evaluate potential as a viral replication inhibitor. | gsconlinepress.com |

| NS2B/NS3 protease | Dengue Virus (DENV) | To screen for potential anti-dengue drug candidates. | pjps.pk |

| Various venom proteins (e.g., Phospholipase A2) | Naja naja (Cobra) | To identify potential lead molecules for cobra venom detoxification. | researchgate.net |

| Inosine-requiring enzyme 1α (IRE1α) | Endoplasmic Reticulum Stress | To investigate binding affinity to key proteins in the unfolded protein response pathway. | researchgate.netresearchgate.net |

Q & A

Q. What analytical methods are recommended for identifying and quantifying Andrographidin B in plant extracts?

To isolate and quantify this compound, combine chromatographic techniques (e.g., HPLC or UPLC) with mass spectrometry (MS) for structural confirmation . Validate methods using reference standards (if available) and ensure reproducibility via triplicate runs. For quantification, prepare calibration curves in a matrix-matched solvent to account for extraction interference. Report limits of detection (LOD) and quantification (LOQ) to establish method sensitivity .

Q. How should researchers design in vitro studies to evaluate the bioactivity of this compound?

Begin with dose-response assays (e.g., cytotoxicity, anti-inflammatory) using cell lines relevant to the hypothesized mechanism (e.g., macrophages for inflammation studies). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls to isolate compound-specific effects. Use ANOVA with post-hoc tests (e.g., Tukey’s) to analyze dose-dependent responses . Predefine significance thresholds (e.g., p < 0.05) and adjust for multiple comparisons .

Q. What are the key challenges in ensuring the purity of this compound for pharmacological studies?

Purity challenges arise from structural analogs (e.g., andrographolide) in plant extracts. Mitigate this via:

- Fractional crystallization or preparative HPLC to isolate this compound.

- Nuclear Magnetic Resonance (NMR) for stereochemical confirmation.

- Accelerated stability testing (e.g., 40°C/75% RH for 6 months) to assess degradation under storage conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Contradictory results (e.g., pro-apoptotic vs. anti-inflammatory effects) may stem from:

- Cell-type specificity : Test across multiple cell lines (e.g., cancer vs. normal cells).

- Dose-dependent effects : Use transcriptomics (RNA-seq) to map pathways activated at low vs. high doses.

- Experimental bias : Blind assays and validate findings in independent labs. Publish negative results to reduce publication bias .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?

- Rodent models : Use Sprague-Dawley rats for bioavailability studies. Administer via oral gavage and intravenous routes to calculate absolute bioavailability. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours for LC-MS/MS analysis.

- Tissue distribution : Euthanize animals at peak plasma concentration to assess organ accumulation (e.g., liver, kidneys) .

Q. How should researchers address solubility limitations of this compound in preclinical studies?

- Co-solvents : Use Cremophor EL or DMSO (≤0.1% v/v) to enhance aqueous solubility.

- Nanoformulations : Develop liposomal or polymeric nanoparticles to improve bioavailability. Characterize formulations via dynamic light scattering (DLS) and in vitro release assays .

Methodological and Statistical Guidance

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values.

- Two-way ANOVA for time- and dose-dependent effects.

- Power analysis pre-study to determine sample size (e.g., G*Power software) .

Q. How can researchers ensure reproducibility in this compound experiments?

- Standardized protocols : Document extraction methods, solvent batches, and equipment settings.

- Open data : Share raw chromatograms, NMR spectra, and statistical code via repositories like Zenodo.

- Inter-laboratory validation : Collaborate with independent labs to replicate key findings .

Data Presentation and Reporting

Q. What criteria should figures meet to effectively communicate this compound research?

- Clarity : Use high-resolution chromatograms/spectra with labeled peaks (m/z, retention time).

- Minimalism : Avoid overcrowding graphs; use insets for magnification.

- Color coding : Differentiate treatment groups in bioactivity plots (e.g., red for high dose, blue for control) .

Q. How should contradictory bioactivity data be discussed in manuscripts?

- Contextualize findings : Compare results with prior studies (e.g., differences in assay conditions).

- Mechanistic hypotheses : Propose models (e.g., dual receptor targeting) to explain discrepancies.

- Limitations section : Acknowledge unresolved questions and suggest follow-up experiments (e.g., CRISPR knockouts to identify molecular targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.